2-(Pyridin-3-yloxy)propanoic acid
Overview
Description
2-(Pyridin-3-yloxy)propanoic acid is an organic compound characterized by the presence of a pyridine ring attached to a propanoic acid moiety via an ether linkage
Scientific Research Applications
Chemistry
In chemistry, 2-(Pyridin-3-yloxy)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is investigated for its potential as a ligand in receptor studies. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit anti-inflammatory, antimicrobial, or anticancer properties, making them valuable in pharmaceutical research.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity profile make it suitable for various applications, including the production of polymers and coatings.
Safety and Hazards
The safety information for 2-(Pyridin-3-yloxy)propanoic acid indicates that it may cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Relevant Papers The relevant papers for this compound include studies on the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives , and the use of pyridine derivatives as a building block of a range of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Etherification Reaction: : The synthesis of 2-(Pyridin-3-yloxy)propanoic acid typically involves the etherification of 3-hydroxypyridine with 2-bromopropanoic acid. This reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
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Alternative Methods: : Another method involves the direct esterification of 3-hydroxypyridine with propanoic acid derivatives under acidic conditions, followed by hydrolysis to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2-(Pyridin-3-yloxy)propanoic acid can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where halogenation or alkylation can occur.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or alkylating agents like methyl iodide are used under appropriate conditions.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: 2-(Pyridin-3-yloxy)propanol.
Substitution: Halogenated or alkylated derivatives of the original compound.
Mechanism of Action
The mechanism by which 2-(Pyridin-3-yloxy)propanoic acid exerts its effects involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions, while the carboxylic acid group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yloxy)propanoic acid: Similar in structure but with the ether linkage at the 2-position of the pyridine ring.
2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoic acid: Contains additional substituents on the pyridine ring, leading to different chemical properties.
Uniqueness
2-(Pyridin-3-yloxy)propanoic acid is unique due to its specific ether linkage and the position of the pyridine ring. This structural feature influences its reactivity and interaction with other molecules, distinguishing it from similar compounds.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
2-pyridin-3-yloxypropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-6(8(10)11)12-7-3-2-4-9-5-7/h2-6H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZREDEAUTHWGQBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
347186-55-4 | |
Record name | 2-(pyridin-3-yloxy)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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